molecular formula C9H8F3NO3S B6630957 2-(2,4,6-Trifluorophenyl)sulfonyl-1,2-oxazolidine

2-(2,4,6-Trifluorophenyl)sulfonyl-1,2-oxazolidine

Cat. No.: B6630957
M. Wt: 267.23 g/mol
InChI Key: AKLYABIBJUWRNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4,6-Trifluorophenyl)sulfonyl-1,2-oxazolidine is a chemical compound with the molecular formula C9H8F3NO3S It is characterized by the presence of a trifluorophenyl group, a sulfonyl group, and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trifluorophenyl)sulfonyl-1,2-oxazolidine typically involves the reaction of 2,4,6-trifluorobenzenesulfonyl chloride with an appropriate oxazolidine precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trifluorophenyl)sulfonyl-1,2-oxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted trifluorophenyl derivatives.

Scientific Research Applications

2-(2,4,6-Trifluorophenyl)sulfonyl-1,2-oxazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trifluorophenyl)sulfonyl-1,2-oxazolidine involves its interaction with molecular targets through its sulfonyl and trifluorophenyl groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trifluorophenyl isothiocyanate: Shares the trifluorophenyl group but has an isothiocyanate functional group instead of a sulfonyl group.

    2,4,6-Trifluorophenyl sulfone: Contains a sulfone group but lacks the oxazolidine ring.

    2,4,6-Trifluorophenyl sulfoxide: Similar to the sulfone but with a sulfoxide group.

Uniqueness

2-(2,4,6-Trifluorophenyl)sulfonyl-1,2-oxazolidine is unique due to the combination of its trifluorophenyl, sulfonyl, and oxazolidine moieties.

Properties

IUPAC Name

2-(2,4,6-trifluorophenyl)sulfonyl-1,2-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3S/c10-6-4-7(11)9(8(12)5-6)17(14,15)13-2-1-3-16-13/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLYABIBJUWRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)S(=O)(=O)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.